REACTION_SMILES
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[CH3:44][CH2:45][N:46]=[C:47]=[N:48][CH2:49][CH2:50][CH2:51][N:52]([CH3:53])[CH3:54].[CH3:55][N:56]1[CH2:57][CH2:58][NH:59][CH2:60][CH2:61]1.[F:1][c:2]1[cH:3][c:4]([CH2:5][c:6]2[cH:7][c:8]3[c:9]([NH:15][C:16](=[O:17])[c:18]4[c:19]([N+:27](=[O:28])[O-:29])[cH:20][c:21]([C:22](=[O:23])[OH:24])[cH:25][cH:26]4)[n:10][nH:11][c:12]3[cH:13][cH:14]2)[cH:30][c:31]([F:33])[cH:32]1.[O:62]=[CH:63][N:64]([CH3:65])[CH3:66].[OH:34][n:35]1[c:36]2[cH:37][cH:38][cH:39][cH:40][c:41]2[n:42][n:43]1>>[F:1][c:2]1[cH:3][c:4]([CH2:5][c:6]2[cH:7][c:8]3[c:9]([NH:15][C:16](=[O:17])[c:18]4[c:19]([N+:27](=[O:28])[O-:29])[cH:20][c:21]([C:22](=[O:24])[N:59]5[CH2:58][CH2:57][N:56]([CH3:55])[CH2:61][CH2:60]5)[cH:25][cH:26]4)[n:10][nH:11][c:12]3[cH:13][cH:14]2)[cH:30][c:31]([F:33])[cH:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(C(=O)Nc2n[nH]c3ccc(Cc4cc(F)cc(F)c4)cc23)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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CN1CCN(C(=O)c2ccc(C(=O)Nc3n[nH]c4ccc(Cc5cc(F)cc(F)c5)cc34)c([N+](=O)[O-])c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |